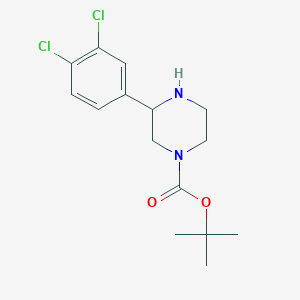
1-Boc-3-(3,4-dichlorophényl)pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(3,4-dichlorophenyl)piperazine, also known as tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C15H20Cl2N2O2 and a molecular weight of 331.24 g/mol. This compound is a piperazine derivative, which is a class of chemicals known for their wide range of biological and pharmaceutical activities .
Applications De Recherche Scientifique
1-Boc-3-(3,4-dichlorophenyl)piperazine is primarily used as a building block in the synthesis of more complex molecules. Its applications span various fields:
Chemistry: It is used in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Piperazine derivatives are found in various drugs, and this compound serves as a precursor in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Méthodes De Préparation
The synthesis of 1-Boc-3-(3,4-dichlorophenyl)piperazine typically involves the reaction of 3-(3,4-dichlorophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial production methods for piperazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Analyse Des Réactions Chimiques
1-Boc-3-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine nitrogen can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1-Boc-3-(3,4-dichlorophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Boc-4-(3,4-dichlorophenyl)piperazine: Similar structure but with the Boc group on a different nitrogen atom.
3-(3,4-Dichlorophenyl)piperazine: Lacks the Boc protecting group, making it more reactive in certain conditions.
1-Boc-3-(4-chlorophenyl)piperazine: Similar but with only one chlorine atom on the phenyl ring.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the importance of specific structural modifications in chemical synthesis and drug development.
Propriétés
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEHFOWFGHHJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390811 |
Source


|
| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185110-16-1 |
Source


|
| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
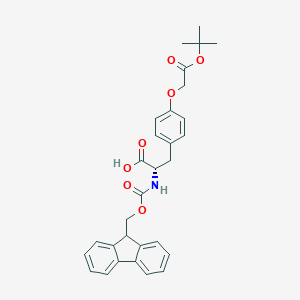
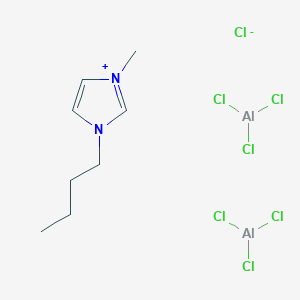
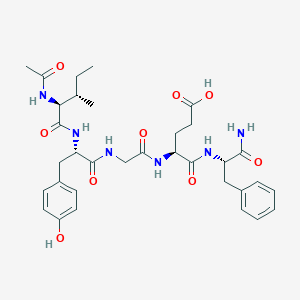
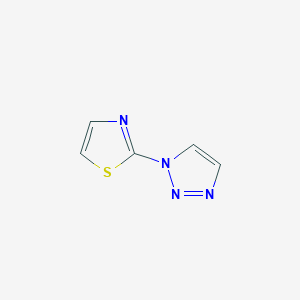
![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)
![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)
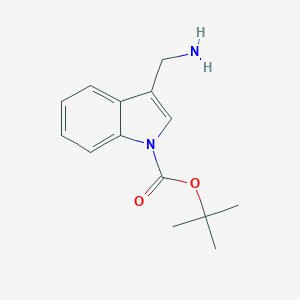
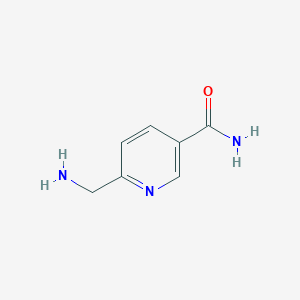
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)
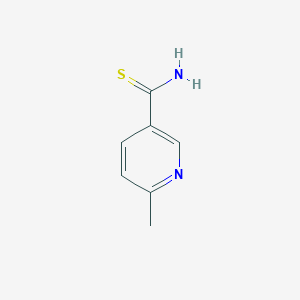
![Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione](/img/structure/B70339.png)

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)
